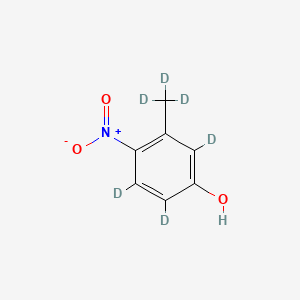
2-((5-Cloro-3-fluoropiridin-2-il)amino)etanol
Descripción general
Descripción
“2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C7H8ClFN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in numerous bioactive molecules .
Molecular Structure Analysis
The InChI code for “2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is 1S/C7H8ClFN2O/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2H2 . This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the molecule.
Aplicaciones Científicas De Investigación
Síntesis de piridinas fluoradas
Este compuesto se puede utilizar en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y generalmente son menos reactivas que sus análogos clorados y bromados . Tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia de los fuertes sustituyentes atractores de electrones en el anillo aromático .
Síntesis de herbicidas e insecticidas
El compuesto se ha utilizado como material de partida para la síntesis de algunos herbicidas e insecticidas . La introducción de átomos de flúor en las estructuras principales es una de las modificaciones químicas más útiles en general en la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas .
Síntesis de fármacos anticancerígenos
Al reaccionar 5-cloro-2,3,6-trifluoropiridina con otros compuestos, se obtuvo este compuesto y se usó como precursor para la síntesis de fármacos anticancerígenos . Esto destaca su uso potencial en la industria farmacéutica, particularmente en el desarrollo de nuevos tratamientos para el cáncer .
Síntesis de agentes de imagen
El compuesto se ha utilizado en la síntesis de piridinas sustituidas con 18 F, que presentan un interés especial como agentes de imagen potenciales para diversas aplicaciones biológicas . Estos agentes se pueden utilizar en imágenes médicas para visualizar y medir procesos biológicos a nivel celular y molecular .
Síntesis de ingredientes activos agrícolas
Aproximadamente el 10% de las ventas totales de productos farmacéuticos que se utilizan actualmente para el tratamiento médico son medicamentos que contienen un átomo de flúor
Mecanismo De Acción
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is an active organic compound that is able to interact with a variety of biological targets. It is known to interact with enzymes, receptors, and other molecules in the body. Specifically, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is known to interact with the cytochrome P450 system, which is responsible for metabolizing a variety of drugs and other chemicals in the body. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is known to interact with the serotonin receptor, which is responsible for the regulation of mood and behavior.
Biochemical and Physiological Effects
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs and chemicals in the body. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to interact with the serotonin receptor, which can lead to changes in mood and behavior. Furthermore, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have anti-inflammatory, antifungal, and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has several advantages and limitations when used in lab experiments. One of the advantages of using 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is relatively inexpensive and is non-toxic to humans. One of the limitations of using 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is that it is relatively unstable and can degrade over time. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is not soluble in water, so it must be dissolved in a solvent before use.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in scientific research. One potential direction is the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in the synthesis of novel pharmaceutical compounds. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new agrochemicals, pesticides, and dyes. Furthermore, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new diagnostic tests and biomarkers. Finally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new materials and devices for use in medical and scientific research.
Métodos De Síntesis
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol can be synthesized from a variety of starting materials, including 5-chloro-3-fluoropyridine, ethylenediamine, and sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is a colorless liquid. The reaction is typically carried out at a temperature of 80-90 °C for a period of 30-60 minutes. The resulting product is then purified by distillation.
Propiedades
IUPAC Name |
2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGPFBKFFVDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682463 | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-67-5 | |
| Record name | Ethanol, 2-[(5-chloro-3-fluoro-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

